methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various reactions, including condensation of 2-aminothiophenol with aldehydes .Scientific Research Applications
Crystallographic Characterization
The compound "methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate" shows structural resemblance to compounds studied for their crystal and electronic structures. One such compound is methyl (2R,4S)-4-(benzothiazol-2-ylamino)-8,8´-dimethoxyspiro[chroman-2,2´-chromene]-3´-carboxylate. It crystallizes in a specific space group and features a chromanone moiety, indicating complex molecular arrangements and possible applications in material science or crystallography studies due to its detailed hydrogen bonding and intermolecular interactions (Vrabel et al., 2017).
Chemical Reactivity and Synthesis
The compound's framework suggests it may have applications similar to related compounds involving chemical reactivity and synthesis. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates show reactivity with S-methylisothiosemicarbazide hydroiodide, leading to the formation of different compounds depending on the reaction conditions. This indicates potential uses in synthetic chemistry for creating various heterocyclic compounds (Vetyugova et al., 2018).
Structural and Conformational Analysis
Compounds structurally related to "this compound" have been studied for their structural and conformational properties. For example, compounds like 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester have undergone various analyses to confirm their structure and explore their main conformation in solutions, which could be valuable in the development of new materials or in the study of molecular interactions (Ciolkowski et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-5-14-10-15-18(11-17(14)29-13(3)23(26)27-4)28-12(2)20(21(15)25)22-24-16-8-6-7-9-19(16)30-22/h6-11,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQFMQBPNPOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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